methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate
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Overview
Description
“Methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
The synthesis of coumarin systems has been considered for many organic and pharmaceutical chemists . The synthesis methods are carried out in the classical and non-classical conditions particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis
The molecular structure of “methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate” can be represented by the linear formula C12H10O6 . The InChI Code for this compound is 1S/C12H10O6/c1-5-6-2-3-8(13)10(16)11(6)18-12(17)7(5)4-9(14)15/h2-3,13,16H,4H2,1H3,(H,14,15) .Chemical Reactions Analysis
Coumarin derivatives have a wide range of structural modifications , and they can serve as molecular templates for new drugs . They have been synthesized using various reactions, including the Suzuki–Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis
The compound “methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate” has a molecular weight of 250.21 . Its melting point is 277°C .Scientific Research Applications
Click Chemistry Catalyst
7,8-Dihydroxy-4-methylcoumarin (DHMC): serves as an efficient catalyst in the click synthesis of 1,4-disubstituted-1,2,3-triazoles . When combined with copper(II) acetate monohydrate, DHMC facilitates the formation of triazoles from diverse organic halides, non-activated terminal alkynes, and sodium azide. Notably, this catalytic system operates under green conditions, eliminating the need for isolating hazardous azide intermediates .
Anti-HIV-1 Potential
Researchers have explored novel derivatives containing the DHMC moiety. For instance, indolyl and oxochromenyl xanthenone derivatives, including DHMC, were studied for their anti-HIV-1 activity. Molecular docking studies revealed promising interactions, suggesting potential therapeutic applications .
Cholestasis Alleviation
Cholestasis, characterized by bile acid dysregulation, can lead to toxic cholate accumulation in hepatocytes. DHMC has been investigated for its potential in alleviating cholestasis, possibly through modulating bile acid homeostasis .
Hybrid Compounds
DHMC has been incorporated into hybrid compounds. For example, a hybrid compound composed of DHMC and ferulic acid (3-(4-hydroxy-3-methoxyphenyl)acrylate) demonstrated interesting properties. Such hybrid molecules may find applications in various fields .
Mechanism of Action
While the specific mechanism of action for “methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate” is not explicitly mentioned in the search results, coumarin derivatives have been intensively screened for different biological properties . They have been tested for anti-HIV , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral , and DNA gyrase inhibitors .
Future Directions
Given the wide range of biological activities associated with coumarin derivatives , there is considerable potential for future research in this area. This could include further investigation into the synthesis methods, exploring the potential for green chemistry approaches, and continued screening for various biological properties.
properties
IUPAC Name |
methyl 2-(7,8-dihydroxy-4-methyl-2-oxochromen-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O6/c1-6-7-3-4-9(14)11(16)12(7)19-13(17)8(6)5-10(15)18-2/h3-4,14,16H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAKZWFGCIGQCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2O)O)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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